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molecular formula C18H26N2S B1215340 Tandamine CAS No. 42408-80-0

Tandamine

Cat. No. B1215340
M. Wt: 302.5 g/mol
InChI Key: BRPOADLGOFPKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04118394

Procedure details

The corresponding hydrochloric acid addition salt of the title compound, 1-[2-(dimethylamino)ethyl]-9-ethyl-1-methyl-1,3,4,9-tetrahydrothiopyrano[3,4-b]indole hydrochloride, has m.p. 220°-222° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[2-(dimethylamino)ethyl]-9-ethyl-1-methyl-1,3,4,9-tetrahydrothiopyrano[3,4-b]indole hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][N:4]([CH3:23])[CH2:5][CH2:6][C:7]1([CH3:22])[C:12]2[N:13]([CH2:20][CH3:21])[C:14]3[C:19]([C:11]=2[CH2:10][CH2:9][S:8]1)=[CH:18][CH:17]=[CH:16][CH:15]=3>>[CH3:23][N:4]([CH3:3])[CH2:5][CH2:6][C:7]1([CH3:22])[C:12]2[N:13]([CH2:20][CH3:21])[C:14]3[C:19]([C:11]=2[CH2:10][CH2:9][S:8]1)=[CH:18][CH:17]=[CH:16][CH:15]=3 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
1-[2-(dimethylamino)ethyl]-9-ethyl-1-methyl-1,3,4,9-tetrahydrothiopyrano[3,4-b]indole hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCC1(SCCC2=C1N(C1=CC=CC=C21)CC)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCC1(SCCC2=C1N(C1=CC=CC=C21)CC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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